6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
Description
6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at position 6 with a conformationally rigid 3-azabicyclo[3.1.0]hexane moiety and at position 3 with a carbaldehyde group. The 3-azabicyclo[3.1.0]hexane system introduces steric constraints, which are hypothesized to enhance binding specificity and metabolic stability in therapeutic contexts, particularly as a dipeptidyl peptidase-IV (DPP-IV) inhibitor . The carbaldehyde group may serve as a reactive site for further derivatization or participate in hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c14-7-8-1-2-11(12-4-8)13-5-9-3-10(9)6-13/h1-2,4,7,9-10H,3,5-6H2 |
InChI Key |
JGZLVNLEGYRYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core
The bicyclic amine core, 3-azabicyclo[3.1.0]hexane, is typically prepared via synthetic routes involving cyclopropane ring formation and amination. One reported method involves catalytic hydrogenation of benzylated amine precursors in methanol with palladium on carbon catalyst under hydrogen atmosphere, followed by workup involving base and extraction steps to isolate the bicyclic amine as a colorless liquid with high yield (~97.8%).
Example Reaction Conditions for Core Synthesis:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzylated amine + MeOH + charcoal | Filtration to remove charcoal | Clean filtrate |
| Addition of Acetic acid and Pd/C catalyst | Hydrogenation at 3 x 3 bar H2, 20-25 °C, 6 h | Reduction to bicyclic amine |
| Workup with NaOH and MTBE | Biphasic extraction, heating and distillation | Isolation of 3-azabicyclo[3.1.0]hexane |
This core is a key intermediate for further functionalization.
Coupling with Pyridine-3-carbaldehyde Derivative
The target compound is synthesized by coupling the bicyclic amine with a pyridine-3-carbaldehyde derivative. The typical synthetic route involves:
- Starting with 5-methylpyridine-3-carboxaldehyde or pyridine-3-carbaldehyde.
- Reacting with 3-azabicyclo[3.1.0]hexane or its derivatives under controlled conditions.
- Solvents such as dichloromethane or ethanol are used.
- Catalytic agents or protective groups may be employed depending on the synthetic pathway to avoid side reactions.
- The reaction likely proceeds via nucleophilic addition of the bicyclic amine nitrogen to the aldehyde carbonyl, forming the desired imine or secondary amine linkage.
The exact reaction conditions (temperature, time, catalyst) are optimized to maximize yield and purity.
Advanced Synthetic Routes via 1,3-Dipolar Cycloaddition
Recent research has demonstrated the use of 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes to generate 3-azabicyclo[3.1.0]hexane derivatives with high stereoselectivity and moderate to good yields (72-78%). This method allows the synthesis of various substituted bicyclic amines which can then be functionalized to form the target aldehyde compound.
Key Features of 1,3-Dipolar Cycloaddition Approach:
| Aspect | Details |
|---|---|
| Dipole | Azomethine ylide (stable protonated form) |
| Dipolarophile | Cyclopropenes with various substituents |
| Catalyst | Often metal complexes (e.g., Cu, Ir catalysts) |
| Yield | Moderate to good (up to ~78%) |
| Selectivity | High diastereofacial selectivity |
| Application | Access to spiro-fused and substituted bicyclic amines |
This method provides a modular approach to synthesize bicyclic amines that can be further derivatized to pyridine aldehyde derivatives.
Summary of Preparation Steps
| Preparation Stage | Description | Typical Conditions/Notes |
|---|---|---|
| 1. Synthesis of bicyclic amine | Hydrogenation of benzylated amine precursors | Pd/C catalyst, H2, MeOH, 20-25 °C, 6 h |
| 2. Isolation and purification | Workup with NaOH, MTBE extraction, distillation | Careful temperature control, vacuum distillation |
| 3. Coupling with pyridine aldehyde | Reaction with 5-methylpyridine-3-carboxaldehyde or pyridine-3-carbaldehyde | Solvents: dichloromethane or ethanol; possible catalysts or protective groups |
| 4. Alternative cycloaddition route | 1,3-Dipolar cycloaddition of azomethine ylide and cyclopropenes | Metal catalysis, mild conditions, stereoselective |
Research Results and Yields
Chemical Reactions Analysis
6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Bicyclic Systems
6-(2-Azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde (CAS 1503930-96-8)
- Structural Differences : This compound replaces the 3-azabicyclo[3.1.0]hexane with a 2-azabicyclo[2.2.1]heptane system. The [2.2.1]heptane framework introduces a larger six-membered bridged ring compared to the five-membered bridge in the [3.1.0]hexane analog.
- However, the conformational flexibility of the heptane system could diminish binding selectivity compared to the rigid [3.1.0]hexane scaffold .
3-Azabicyclo[3.1.0]hexane, 3-(phenylmethyl)-1-(3-pyridinyl)- (CAS 919106-11-9)
- Structural Differences : This analog substitutes the carbaldehyde group with a benzyl moiety.
- The benzyl group may enhance lipophilicity, affecting membrane permeability .
Analogues with Monocyclic Substituents
3-(Piperidin-3-yl)pyridine (CAS 31251-28-2)
- Structural Differences: Replaces the bicyclic amine with a monocyclic piperidine ring.
- Functional Impact: The lack of conformational rigidity in piperidine may result in lower target affinity and increased off-target interactions, as observed in DPP-IV inhibitor studies where bicyclic systems showed superior selectivity over monocyclic analogs .
3-(3-Methylpyrrolidin-3-yl)pyridine (CAS 557076-73-0)
- Structural Differences : Features a methyl-substituted pyrrolidine ring instead of the bicyclic system.
- Functional Impact : The methyl group adds steric bulk but lacks the spatial constraints of the bicyclic scaffold. This may reduce binding precision in enzyme inhibition, as rigidified systems are preferred for optimal orientation in the P(2) region of DPP-IV .
Pharmacological and Selectivity Data
- Key Findings :
- The 3-azabicyclo[3.1.0]hexane scaffold confers high potency and selectivity in DPP-IV inhibition, attributed to its rigid geometry aligning optimally with the enzyme’s active site .
- Carbaldehyde-containing derivatives may exhibit enhanced binding via aldehyde-mediated interactions, though this requires experimental validation.
Biological Activity
The compound 6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde is a derivative of the azabicyclo[3.1.0]hexane framework, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, binding affinities, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 218 Da. The compound features a pyridine ring and an azabicyclic structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 218 Da |
| LogP | 1.69 |
| Polar Surface Area (Ų) | 42 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Research indicates that compounds containing the azabicyclo[3.1.0]hexane structure can act as ligands for various receptors in the central nervous system, particularly the μ-opioid receptor (MOR). The biological evaluation of related compounds has shown significant binding affinities and selectivity towards MOR over δ and κ subtypes, which is crucial for developing analgesics with fewer side effects .
Binding Affinity
A study focusing on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications to the azabicyclo framework could enhance binding affinity to μ-opioid receptors, achieving picomolar levels . This suggests that this compound may possess similar or improved binding characteristics.
Case Studies
- Analgesic Properties : In a comparative study of various azabicyclo derivatives, it was found that certain modifications led to enhanced analgesic effects in animal models, indicating potential therapeutic applications for pain management .
- Antipruritic Effects : Another study explored the use of azabicyclo compounds in treating pruritus in dogs, demonstrating their effectiveness as μ-opioid receptor ligands, which could translate to similar efficacy in human applications .
Research Findings
Recent findings have highlighted the potential of azabicyclo derivatives in drug design:
- Selectivity : The selectivity for μ receptors over others suggests a reduced risk of side effects commonly associated with opioid medications.
- Synthesis Techniques : Innovative synthetic methods such as palladium-catalyzed cyclopropanation have been employed to produce these compounds efficiently, facilitating further research into their biological activities .
Q & A
Q. Methodological Approach :
- Condensation Reactions : Adapt protocols from analogous bicyclic aldehydes. For example, demonstrates that aldehydes can react with amines under mild conditions to form stable heterocycles, suggesting that the carbaldehyde group in the target compound could be functionalized similarly .
- Ester Intermediates : Use ester derivatives (e.g., ethyl bicyclo[3.1.0]hexane carboxylate, as in ) as precursors. Hydrolysis or oxidation steps could yield the aldehyde functionality .
- Yield Optimization : Employ kinetic studies to identify rate-limiting steps. For instance, reports a 39% yield for a pyrazolo-pyridine derivative via a 12-hour reaction at room temperature, highlighting the need for extended reaction times in similar systems .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. Methodological Approach :
- NMR Spectroscopy : Use - and -NMR to confirm the bicyclo[3.1.0]hexane scaffold and aldehyde proton resonance. Compare chemical shifts with structurally related compounds (e.g., ’s ethyl bicyclohexane carboxylate) .
- HPLC Purity Assessment : Adopt protocols from , where ≥98% purity was achieved via HPLC for a triazole derivative. Use C18 columns and gradient elution for optimal resolution .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Approach :
- Decomposition Risks : notes that similar bicyclic compounds may decompose under heat or moisture, releasing toxic gases (e.g., CO, NO). Store the compound in a desiccator at –20°C under inert gas .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–2 weeks) to identify degradation pathways. Monitor via TLC or HPLC.
Advanced: How can computational modeling resolve conformational ambiguities in the bicyclo[3.1.0]hexane system?
Q. Methodological Approach :
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model the bicyclo system’s lowest-energy conformation. Compare with X-ray data from analogues (e.g., ’s oxabicyclohexane structure) .
- Docking Studies : If the compound has pharmacological targets, perform molecular docking to assess how conformational flexibility affects binding.
Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound?
Q. Methodological Approach :
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts.
- Crystallography : If available, use single-crystal X-ray diffraction to resolve structural ambiguities. employed crystallography to confirm the structure of a pyrazolo-pyridine derivative .
- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) to enable independent validation.
Advanced: What strategies mitigate safety risks during handling and synthesis?
Q. Methodological Approach :
- PPE and Ventilation : Follow ’s guidelines: use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) if biological activity is suspected.
- Spill Management : Use inert adsorbents (e.g., sand) for containment, as recommended in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
